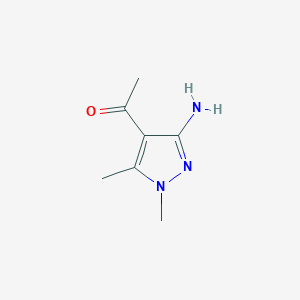
2,2,6,6-Tetramethyl-4-piperidinyl stearate
Descripción general
Descripción
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a chemical compound with the molecular formula C27H53NO2 and a molecular weight of 423.72 . It is a low molecular weight ultraviolet (UV) hindered amine light stabilizer (HALS) composed of nitroxyl radicals .
Synthesis Analysis
The synthesis of 2,2,6,6-Tetramethyl-4-piperidinol (TMP), a critical raw material of hindered amine light stabilizers, has been achieved through the continuous catalytic hydrogenation of triacetoneamine (TAA). The process involves the use of promoter-modified CuCr/Al2O3 catalysts prepared by the co-precipitation method .Molecular Structure Analysis
The InChI code for 2,2,6,6-Tetramethyl-4-piperidinyl stearate is1S/C27H53NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)30-24-22-26(2,3)28-27(4,5)23-24/h24,28H,6-23H2,1-5H3 . Chemical Reactions Analysis
The compound can function as a heat control agent and can react with phenolic antioxidants incorporated into polymers .Physical And Chemical Properties Analysis
The compound has a density of 0.9±0.1 g/cm3, a boiling point of 483.1±38.0 °C at 760 mmHg, and a flash point of 246.0±26.8 °C. It has a molar refractivity of 130.5±0.4 cm3, and its surface tension is 34.7±5.0 dyne/cm .Aplicaciones Científicas De Investigación
Synthesis of Hindered Amine Light Stabilizers (HALS)
The structure of “2,2,6,6-Tetramethyl-4-piperidinyl stearate” is similar to that of Hindered Amine Light Stabilizers (HALS), which are used to improve the performance of plastics in strong light environments . The stearate group could potentially enhance the lipophilicity of the compound, making it more suitable for certain types of plastics.
Reductive Amination
The compound could potentially be used in the reductive amination process. For example, a related compound, “N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA)”, has been synthesized through a continuous-flow process involving the reductive amination of 1,6-hexanediamine .
Chemoselective Deoxidization of Graphene Oxide
A related compound, “2,2,6,6-Tetramethyl-4-piperidinol”, has been used to study the green and efficient method for chemoselective deoxidization of graphene oxide . It’s possible that “2,2,6,6-Tetramethyl-4-piperidinyl stearate” could be used in a similar way.
Synthesis of Allylated Tertiary Amines
Another related compound, “2,2,6,6-Tetramethylpiperidine”, has been used as a reactant to synthesize allylated tertiary amines . Given the structural similarities, “2,2,6,6-Tetramethyl-4-piperidinyl stearate” might also be used in this way.
Synthesis of Hydroxylamines
“2,2,6,6-Tetramethylpiperidine” has also been used in the synthesis of hydroxylamines via oxidation in the presence of oxone as an oxidant . It’s possible that “2,2,6,6-Tetramethyl-4-piperidinyl stearate” could be used in a similar reaction.
Synthesis of Sulfenamide Compounds
“2,2,6,6-Tetramethylpiperidine” can react with heterocyclic thiols in the presence of iodine as an oxidant to synthesize sulfenamide compounds . Given the structural similarities, “2,2,6,6-Tetramethyl-4-piperidinyl stearate” might also be used in this way.
Safety And Hazards
Propiedades
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)30-24-22-26(2,3)28-27(4,5)23-24/h24,28H,6-23H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOXOJMXILBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801337919 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
| Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(2,2,6,6-Tetramethylpiperidin-4-yl) octadecanoate | |
CAS RN |
167078-06-0, 24860-22-8 | |
| Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)


![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)



![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)




![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)